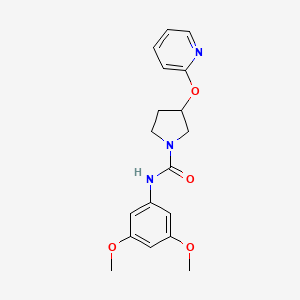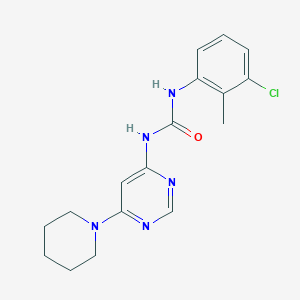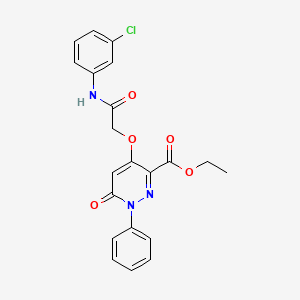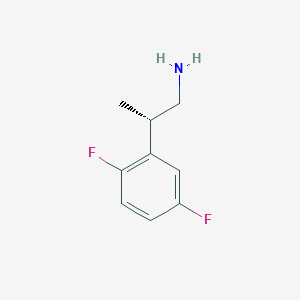
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide, also known as CPOP, is a synthetic compound that has been widely used in scientific research. This compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to stimulate insulin secretion and incretin release, making CPOP a potential therapeutic agent in the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide acts as a selective agonist of GPR119, which is predominantly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation stimulates insulin secretion and incretin release, which are important mechanisms for glucose homeostasis. Additionally, GPR119 activation has been shown to reduce food intake and body weight in animal models of obesity. These effects are mediated by the activation of downstream signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on insulin secretion and incretin release, this compound has been shown to increase energy expenditure and reduce body weight in obese animals. Additionally, this compound has been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease (NAFLD). These effects are mediated by the activation of GPR119 signaling pathways, which regulate glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide has several advantages for use in scientific research. It is a highly selective agonist of GPR119, which makes it a useful tool for studying the physiological and biochemical effects of GPR119 activation. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide and its potential therapeutic effects. One area of research is the development of this compound analogs with improved pharmacokinetic properties and potency. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Finally, the potential use of this compound in combination with other drugs for the treatment of diabetes and obesity should be explored. These future directions have the potential to advance our understanding of the physiological and biochemical effects of GPR119 activation and to develop new therapies for the treatment of metabolic diseases.
Métodos De Síntesis
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide involves a multistep process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-cyclopropyl-2-hydroxy-2-phenylethylamine to form an intermediate. This intermediate is then reacted with oxalyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N1-(3-chloro-4-fluorophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which is an incretin hormone that stimulates insulin secretion and reduces appetite. These findings suggest that this compound may have dual therapeutic effects in the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-15-10-14(8-9-16(15)21)23-18(25)17(24)22-11-19(26,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,26H,6-7,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXDNPUJCYBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2793956.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)
![2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2793959.png)
![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazino)-3-oxopropyl]acetamide](/img/structure/B2793960.png)
![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)
![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)


![(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone](/img/structure/B2793969.png)
![2-Bromo-5-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2793971.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)